REACTION_CXSMILES
|
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[C:8]([C:13]#N)=[N:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.[OH-:17].[K+]>>[Br:1][C:2]1[CH:16]=[CH:15][C:5]2[O:6][C:7]3[C:8](=[N:9][CH:10]=[CH:11][CH:12]=3)[C:13](=[O:17])[C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OC=2C(=NC=CC2)C#N)C=C1
|
Name
|
ice water
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 190° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 180° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with large excess of water
|
Type
|
WASH
|
Details
|
by washing with methanol and acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C3=NC=CC=C3OC2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |